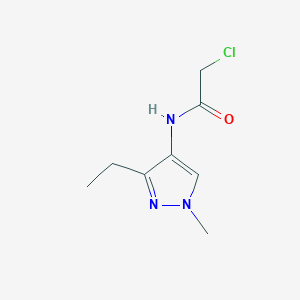![molecular formula C11H13BrN2O3 B6635202 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid, also known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a synthetic peptide derived from a naturally occurring peptide called body protection compound (BPC). It has been shown to have a wide range of beneficial effects, including promoting healing and reducing inflammation.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). These growth factors stimulate the proliferation of cells involved in tissue repair and regeneration.
Biochemical and Physiological Effects:
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been shown to have a range of biochemical and physiological effects. It promotes the proliferation of cells involved in tissue repair and regeneration, including fibroblasts and endothelial cells. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid also reduces inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its ability to promote healing and reduce inflammation in a range of tissues. This makes it a promising therapeutic agent for a range of conditions, including musculoskeletal injuries and inflammatory bowel disease. However, the main limitation of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its cost. The peptide is relatively expensive to synthesize, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. One area of interest is the use of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid in combination with other therapeutic agents, such as stem cells or growth factors. Another area of interest is the development of more cost-effective synthesis methods for 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. Finally, further research is needed to fully understand the mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid and its potential therapeutic applications.
Métodos De Síntesis
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to promote healing in a range of tissues, including muscle, bone, and tendons. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has also been shown to reduce inflammation and improve blood flow.
Propiedades
IUPAC Name |
2-[(3-bromopyridine-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-4-8(11(16)17)14-10(15)9-7(12)5-3-6-13-9/h3,5-6,8H,2,4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBBYVYAGWNLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


